5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine
Overview
Description
5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine is a heterocyclic compound that belongs to the pyrazolo[4,3-b]pyridine family. This compound is characterized by a bromine atom at the 5-position, a trimethyl group at the nitrogen atoms, and an amine group at the 7-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine typically involves the following steps:
Starting Material: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is used as the starting material.
Iodination: The starting material is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Amination: The protected intermediate undergoes amination to introduce the trimethylamine group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination.
Para-methoxybenzyl chloride (PMB-Cl): Used for protecting the NH group.
Various nucleophiles: Used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of small-molecule inhibitors targeting various enzymes and receptors.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent downstream signaling .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: The parent compound without the trimethylamine group.
1H-pyrazolo[3,4-b]pyridine derivatives: Various derivatives with different substituents at the 5-position.
Uniqueness
5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-N,N,1-trimethylpyrazolo[4,3-b]pyridin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4/c1-13(2)7-4-8(10)12-6-5-11-14(3)9(6)7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIKXCYIFBVUPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C=C2N(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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